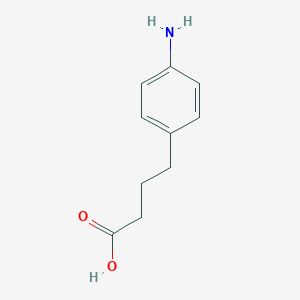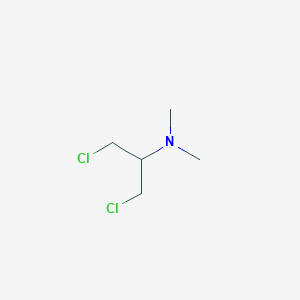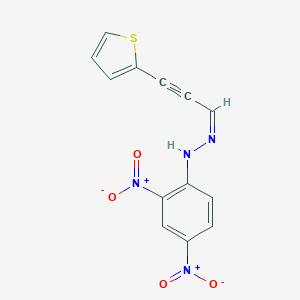
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone is a chemical compound that has been extensively studied in the field of chemistry. This compound is synthesized by reacting 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The resulting compound has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. The resulting compound is stable and can be easily isolated and characterized.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. However, it has been found to be non-toxic and non-carcinogenic in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone in laboratory experiments is its high selectivity for aldehydes and ketones. This makes it a useful reagent for the detection and characterization of these compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in the field of organic chemistry. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the reaction of 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting compound is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic chemistry, where it is used as a reagent for the detection of aldehydes and ketones. It has also been used in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13781-34-5 |
|---|---|
Nom du produit |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Formule moléculaire |
C13H8N4O4S |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(Z)-3-thiophen-2-ylprop-2-ynylideneamino]aniline |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)10-5-6-12(13(9-10)17(20)21)15-14-7-1-3-11-4-2-8-22-11/h2,4-9,15H/b14-7- |
Clé InChI |
HEMRIVVEGGKZHA-AUWJEWJLSA-N |
SMILES isomérique |
C1=CSC(=C1)C#C/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



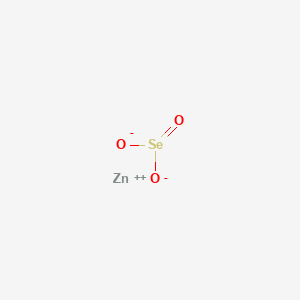

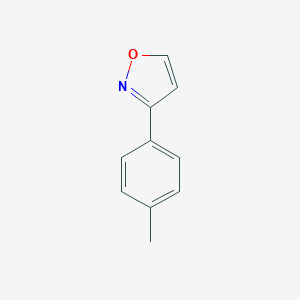
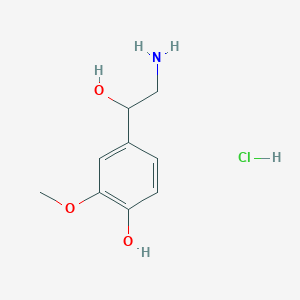

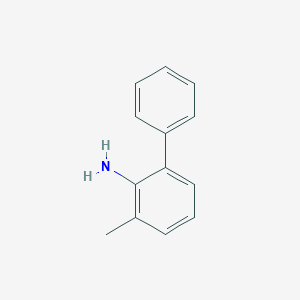
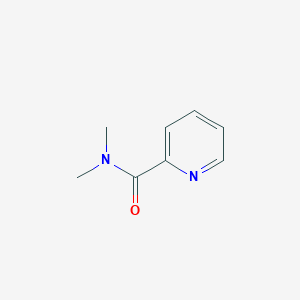


![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)

